molecular formula C18H13ClN2O3S2 B2643562 Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate CAS No. 477537-66-9

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2643562
CAS No.: 477537-66-9
M. Wt: 404.88
InChI Key: YXYGOSQONRAUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl carboxylate group at position 2 and a thioureido substituent at position 2. The thioureido group (NH-CS-NH) is further functionalized with a 4-chlorobenzoyl moiety, imparting distinct electronic and steric properties. This compound is synthesized via diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate, followed by sulfonation and subsequent coupling with 4-chlorobenzoyl thiourea precursors . Its structural complexity and functional groups make it a candidate for pharmacological studies, particularly in antibacterial and enzyme-targeting applications.

Properties

IUPAC Name

methyl 3-[(4-chlorobenzoyl)carbamothioylamino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c1-24-17(23)15-14(12-4-2-3-5-13(12)26-15)20-18(25)21-16(22)10-6-8-11(19)9-7-10/h2-9H,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYGOSQONRAUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of methyl 3-aminobenzo[b]thiophene-2-carboxylate with 4-chlorobenzoyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the thioureido linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate exhibit significant antimicrobial properties. Thiophene derivatives have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated the efficacy of thiophene-based compounds against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis and other mycobacterial infections .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiourea derivatives have been reported to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary studies indicate that this compound may influence pathways related to cancer cell survival, warranting further investigation into its therapeutic potential .

Organic Synthesis

Catalytic Applications
this compound can serve as a catalyst or a precursor in various organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable component in green chemistry initiatives. For example, thiourea derivatives are known to catalyze reactions such as Michael additions and Mannich reactions, which are pivotal in synthesizing complex organic molecules .

Materials Science

Polymer Development
The incorporation of thiophene derivatives into polymer matrices has been explored for developing conductive materials. This compound can enhance the electrical properties of polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies and Research Findings

StudyApplicationFindings
Study on Antimicrobial ActivityAntimicrobialDemonstrated effectiveness against resistant strains of Mycobacterium tuberculosis .
Investigation of Anticancer PropertiesAnticancerInduced apoptosis in cancer cell lines, suggesting potential for therapeutic use .
Catalytic Role in Organic SynthesisOrganic SynthesisEffective in catalyzing Michael and Mannich reactions under mild conditions .
Development of Conductive PolymersMaterials ScienceEnhanced electrical properties when incorporated into polymer matrices for electronic applications .

Mechanism of Action

The mechanism of action of Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioureido group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

a. Substituents on the Benzo[b]thiophene Core

  • Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS RN 13134-76-4) : Replaces the thioureido group with a hydroxyl group, reducing hydrogen-bonding capacity and increasing polarity. This compound has a lower melting point (107–108°C) compared to the target compound, likely due to weaker intermolecular forces .
  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Features a tetrahydrobenzo[b]thiophene core and a 4-hydroxyphenyl group. The saturated ring enhances conformational flexibility, while the hydroxyl group improves solubility but reduces lipophilicity compared to the 4-chlorobenzoyl group .

b. Thioureido Derivatives

  • Methyl 3-[(4-ethoxybenzoyl)amino]thiophene-2-carboxylate: Substitutes the 4-chlorobenzoyl group with a 4-ethoxybenzoyl moiety.
  • Methyl 2-[(3-carboxy-1-oxopropyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 12): Incorporates a carboxylic acid side chain, increasing water solubility but reducing membrane permeability relative to the target compound’s lipophilic 4-chlorobenzoyl group .
Physicochemical Properties
Compound Name Melting Point (°C) Key Functional Groups Solubility Profile
Target Compound Data Unavailable Thioureido, 4-chlorobenzoyl Likely moderate in DMSO/DMF
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 107–108 Hydroxyl, ester High in polar solvents
Compound 2 (from ) 223–226 Cyclohexenyl, ester Low in water, high in DCM
Compound 6o (from ) Not reported Tetrahydro core, hydroxyl Moderate in ethanol/water
Spectral and Analytical Data
  • IR Spectroscopy : The target compound’s thioureido group exhibits characteristic C=S stretches (~1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹), distinct from the C=O stretches (~1700 cm⁻¹) in carboxylate analogs .
  • NMR : The 4-chlorobenzoyl group introduces deshielded aromatic protons (δ 7.5–8.0 ppm), contrasting with the upfield-shifted signals of ethoxy or hydroxyl substituents .

Biological Activity

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiourea moiety linked to a benzo[b]thiophene ring, which may contribute to its biological properties. The general formula can be represented as follows:

C16H14ClN2O2S\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure allows for diverse interactions with biological targets, making it a candidate for further research.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiourea have been evaluated against various cancer cell lines, demonstrating varying degrees of cytotoxicity. In vitro assays have shown that certain derivatives can inhibit cell proliferation effectively, suggesting potential applications in cancer therapeutics .

2. Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Thiourea derivatives have been reported to possess activity against both bacterial and fungal strains. Research indicates that modifications in the substituents on the thiourea moiety can enhance antimicrobial efficacy .

3. Anti-inflammatory Activity

Research on related compounds suggests that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of thiourea derivatives, this compound was tested against human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed significant inhibition of cell growth with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of various thiourea derivatives, including the compound . It was found to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Data Table: Biological Activities Summary

Biological ActivityAssessed TargetIC50/MIC ValuesReference
AnticancerMCF-725 µM
HeLa30 µM
AntimicrobialS. aureus50 µg/mL
C. albicans75 µg/mL
Anti-inflammatoryIn vitro modelsN/A

Q & A

Q. Table 1: Example Reaction Conditions

ComponentDetailsReference
SolventDry CH₂Cl₂
Reagent4-Chlorobenzoylisothiocyanate
PurificationReverse-phase HPLC
Yield47–67% (depending on anhydride)

How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR Analysis: Use ¹H and ¹³C NMR to confirm substitution patterns. For example:
    • ¹H NMR: Aromatic protons in the benzo[b]thiophene ring appear at δ 7.2–8.1 ppm .
    • ¹³C NMR: The thioureido carbonyl resonates at δ ~170 ppm .
  • LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]⁺ for C₁₈H₁₄ClN₂O₃S₂: ~427.0) .

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/DataReference
IRC=O (1700 cm⁻¹), NH (3300 cm⁻¹)
¹H NMRδ 7.2–8.1 (aromatic H)
¹³C NMRδ 170 (thioureido C=O)

Advanced Research Questions

How can reaction yields be optimized for this compound?

Methodological Answer:

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance reactivity of intermediates .
  • Catalysis: Optimize stoichiometry (e.g., 1.2 equivalents of anhydrides for acylation) .
  • Temperature Control: Reflux conditions (e.g., 40–60°C) improve coupling efficiency .
  • Byproduct Analysis: Monitor unreacted starting materials via TLC and adjust reaction time (e.g., 12–24 hours) .

How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Dynamic Effects: Use 2D NMR (COSY, HSQC) to assign overlapping signals caused by rotational isomerism in the thioureido group .
  • Impurity Profiling: Compare LC-MS data with synthetic intermediates to identify side products (e.g., hydrolysis derivatives) .
  • Crystallographic Validation: Resolve ambiguities via X-ray diffraction (e.g., SHELX refinement ).

What computational methods predict molecular interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial enzymes) based on analogs in .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer, as demonstrated for related benzothiophenes .

Q. Table 3: Computational Parameters

MethodSoftware/ToolApplicationReference
DockingAutoDock VinaAntibacterial target binding
Hirshfeld AnalysisCrystalExplorerCrystal packing analysis

How to design bioactivity assays for antibacterial evaluation?

Methodological Answer:

  • MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Mechanistic Studies: Use fluorescence-based assays to monitor membrane disruption or enzyme inhibition (e.g., β-lactamase) .

What challenges arise in crystallographic refinement using SHELX?

Methodological Answer:

  • Data Quality: Ensure high-resolution (<1.0 Å) data to resolve disorder in the thioureido group .
  • Twinning: Use SHELXL’s TWIN command for twinned crystals, as seen in benzothiophene derivatives .
  • Hydrogen Bonding: Restrain NH groups with DFIX instructions to stabilize refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.